molecular formula C16H12N2O5S B270145 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Cat. No. B270145
M. Wt: 344.3 g/mol
InChI Key: JHJYMUFTFQVCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone, also known as DBSO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in various biological processes.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been shown to exhibit various biochemical and physiological effects in different experimental models. For instance, it has been found to reduce the production of pro-inflammatory cytokines and chemokines in immune cells, leading to an anti-inflammatory effect. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to an anti-cancer effect.

Advantages and Limitations for Lab Experiments

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has several advantages for use in laboratory experiments, including its ease of synthesis, low cost, and high stability. However, it also has some limitations, such as its poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness in certain experimental models.

Future Directions

There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone, including its potential applications in drug discovery and development, as well as its use as a research tool to study various biological processes. Some potential areas of research include the optimization of its synthesis method, the identification of its molecular targets and mechanisms of action, and the development of more effective formulations for its use in various experimental models.
In conclusion, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is needed to fully understand its potential applications and mechanisms of action.

Synthesis Methods

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-(2-furyl)-1,3,4-oxadiazole-2-thiol. The final product is obtained through the reaction of the intermediate with ethyl chloroacetate.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been studied extensively for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Molecular Formula

C16H12N2O5S

Molecular Weight

344.3 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C16H12N2O5S/c19-11(10-3-4-12-14(8-10)22-7-6-21-12)9-24-16-18-17-15(23-16)13-2-1-5-20-13/h1-5,8H,6-7,9H2

InChI Key

JHJYMUFTFQVCQG-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C(O3)C4=CC=CO4

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C(O3)C4=CC=CO4

Origin of Product

United States

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